molecular formula C15H13FN2O2S B2784690 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole CAS No. 851807-24-4

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2784690
CAS No.: 851807-24-4
M. Wt: 304.34
InChI Key: QNHXUNARPQACGB-UHFFFAOYSA-N
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Description

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and a dihydroimidazolyl group attached to a furan ring

Scientific Research Applications

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfur and fluorine-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluorobenzyl chloride and 2-furancarboxylic acid. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c16-12-5-2-1-4-11(12)10-21-15-17-7-8-18(15)14(19)13-6-3-9-20-13/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHXUNARPQACGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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